molecular formula C10H7BrFN3O B13349754 4-Amino-8-bromo-6-fluoroquinoline-3-carboxamide

4-Amino-8-bromo-6-fluoroquinoline-3-carboxamide

Cat. No.: B13349754
M. Wt: 284.08 g/mol
InChI Key: KMQBSSASGMCEEV-UHFFFAOYSA-N
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Description

4-Amino-8-bromo-6-fluoroquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-8-bromo-6-fluoroquinoline-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 6-fluoroquinoline-3-carboxylic acid, followed by amination and subsequent carboxamide formation. The reaction conditions often include the use of brominating agents like N-bromosuccinimide (NBS) and amination reagents such as ammonia or primary amines under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. The use of advanced purification methods like recrystallization and chromatography ensures the removal of impurities and enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-8-bromo-6-fluoroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted quinolines, nitroquinolines, and various coupled products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-8-bromo-6-fluoroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-Amino-8-bromo-6-fluoroquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like CD38 by binding to their active sites, thereby modulating cellular processes. The compound’s ability to interact with DNA and proteins also contributes to its biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-8-fluoroquinoline
  • 4-Amino-7,8-difluoroquinoline
  • 4-Bromo-8-fluoroquinoline
  • 4-Chloro-8-fluoroquinoline
  • 5-Bromo-8-fluoroquinoline

Uniqueness

4-Amino-8-bromo-6-fluoroquinoline-3-carboxamide is unique due to the combination of amino, bromo, and fluoro substituents on the quinoline ring. This unique substitution pattern enhances its chemical reactivity and potential for diverse applications compared to other quinoline derivatives .

Properties

Molecular Formula

C10H7BrFN3O

Molecular Weight

284.08 g/mol

IUPAC Name

4-amino-8-bromo-6-fluoroquinoline-3-carboxamide

InChI

InChI=1S/C10H7BrFN3O/c11-7-2-4(12)1-5-8(13)6(10(14)16)3-15-9(5)7/h1-3H,(H2,13,15)(H2,14,16)

InChI Key

KMQBSSASGMCEEV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NC=C(C(=C21)N)C(=O)N)Br)F

Origin of Product

United States

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